molecular formula C14H16N2O2 B1526069 Tert-butyl 4-cyanoisoindoline-2-carboxylate CAS No. 1165876-20-9

Tert-butyl 4-cyanoisoindoline-2-carboxylate

Cat. No. B1526069
M. Wt: 244.29 g/mol
InChI Key: UBZSASIIBDEUJP-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyanoisoindoline-2-carboxylate is a chemical compound with the molecular formula C14H16N2O2 . It is used in various chemical reactions and has a molecular weight of 244.29 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 4-cyanoisoindoline-2-carboxylate has a molecular weight of 244.29 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method: The synthesis started from commercially available 4-bromo-1H-indole .
    • Results: The newly synthesized compounds were characterized by spectral data .
  • First synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines

    • Application: The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel derivatives .
    • Method: The synthesis was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

Safety And Hazards

Tert-butyl 4-cyanoisoindoline-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . More detailed safety data can be found in its Safety Data Sheet .

properties

IUPAC Name

tert-butyl 4-cyano-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZSASIIBDEUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyanoisoindoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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